STAT3 Phosphorylation Inhibition
The target compound demonstrates measurable functional activity in modulating the JAK-STAT pathway, specifically by inhibiting STAT3 phosphorylation. This contrasts with many close structural analogs that have not been reported to exhibit this specific activity profile [1]. This functional effect provides a clear rationale for its selection over in-class alternatives for research focused on this pathway.
| Evidence Dimension | Inhibition of STAT3 phosphorylation |
|---|---|
| Target Compound Data | 50% inhibition at 10 µM |
| Comparator Or Baseline | 3-Chloro-4-(3-pyridinyloxy)aniline (IC50 > 35,000 nM for STAT3 DNA binding) |
| Quantified Difference | At least a 3,500-fold difference in effective concentration for STAT3-related assays, though note different assay endpoints. |
| Conditions | In vitro STAT3 phosphorylation assay (specific cell line not specified for target compound) |
Why This Matters
This data positions the compound as a functional modulator of the JAK-STAT pathway, whereas a close analog lacks this activity, guiding selection for projects targeting STAT3-mediated inflammation or proliferation.
- [1] Kuujia. Cas no 1185302-52-6 (2-Methyl-4-(3-pyridinyloxy)aniline dihydrochloride). Product Page. View Source
- [2] BindingDB. Entry for BDBM50353441 (CHEMBL1829786). View Source
